2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole 2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole
Brand Name: Vulcanchem
CAS No.: 72766-24-6
VCID: VC16555910
InChI: InChI=1S/C18H18N6O4/c1-12-19-14-11-15(23(25)26)17(18(24(27)28)16(14)20-12)22-9-7-21(8-10-22)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,19,20)
SMILES:
Molecular Formula: C18H18N6O4
Molecular Weight: 382.4 g/mol

2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole

CAS No.: 72766-24-6

Cat. No.: VC16555910

Molecular Formula: C18H18N6O4

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole - 72766-24-6

Specification

CAS No. 72766-24-6
Molecular Formula C18H18N6O4
Molecular Weight 382.4 g/mol
IUPAC Name 2-methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1H-benzimidazole
Standard InChI InChI=1S/C18H18N6O4/c1-12-19-14-11-15(23(25)26)17(18(24(27)28)16(14)20-12)22-9-7-21(8-10-22)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,19,20)
Standard InChI Key NLRFOKSZBNXTLK-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C(=C(C=C2N1)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a benzimidazole ring system fused with a benzene and imidazole ring. Key substituents include:

  • Methyl group at position 2, enhancing steric bulk and influencing electronic properties.

  • Nitro groups at positions 4 and 6, introducing strong electron-withdrawing effects that modulate reactivity and intermolecular interactions.

  • 4-Phenylpiperazine at position 5, a common pharmacophore in neuroactive compounds known to enhance solubility and receptor binding .

The SMILES string CC1=NC2=C(C(=C(C=C2N1)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-] confirms the connectivity, while the InChIKey NLRFOKSZBNXTLK-UHFFFAOYSA-N provides a unique identifier for structural verification.

Molecular Properties

  • Molecular formula: C₁₈H₁₈N₆O₄ .

  • Predicted mass: 382.38 g/mol (exact mass: 382.1384 Da) .

  • Collision Cross-Section (CCS):

    Adductm/zCCS (Ų)
    [M+H]+383.14623186.5
    [M+Na]+405.12817201.1
    [M-H]-381.13167192.4
    [M+NH4]+400.17277192.0

These CCS values are critical for mass spectrometry-based identification, particularly in proteomics or metabolomics workflows.

Synthesis and Structural Analogues

Hypothetical Synthesis Pathways

While no direct synthesis routes are documented, benzimidazoles are typically synthesized via condensation of o-phenylenediamine derivatives with carbonyl sources . For this compound, a plausible route involves:

  • Nitration of a pre-substituted benzimidazole precursor to introduce nitro groups at positions 4 and 6.

  • Alkylation or nucleophilic substitution to attach the 4-phenylpiperazine moiety at position 5.

  • Methylation at position 2 using methylating agents like methyl iodide.

A structurally related compound, (2-methyl-1H-benzimidazol-6-yl)(4-phenylpiperazin-1-yl)methanone (C₁₉H₂₀N₄O), employs a ketone linker between the benzimidazole and piperazine groups. This difference highlights the flexibility in designing benzimidazole derivatives for tailored bioactivity.

Comparison with Analogues

CompoundMolecular FormulaKey FeaturesPotential Applications
Target CompoundC₁₈H₁₈N₆O₄2-Me, 4,6-diNO₂, 5-Ph-piperazineNeuropharmacology, antimicrobial
2-Methyl-5,6-dinitro-1H-benzimidazoleC₈H₆N₄O₄2-Me, 5,6-diNO₂Intermediate, antimicrobial
(2-Methyl-1H-benzimidazol-6-yl)(4-Ph-piperazin-1-yl)methanoneC₁₉H₂₀N₄O2-Me, 6-ketone-linked Ph-piperazineDrug discovery

The addition of the 4-phenylpiperazine group in the target compound may enhance blood-brain barrier permeability compared to simpler nitrobenzimidazoles .

Predicted Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Estimated >3 (high lipophilicity due to phenyl and piperazine groups), suggesting moderate membrane permeability.

  • Aqueous solubility: Likely low (<1 mg/mL) due to nitro groups and aromaticity, necessitating formulation with solubilizing agents.

Stability

  • Nitro groups: May confer photolytic sensitivity, requiring storage in amber glass under inert atmospheres.

  • Piperazine moiety: Prone to oxidation, suggesting stability challenges in aqueous solutions.

Analytical Characterization Strategies

Mass Spectrometry

  • High-resolution MS: Confirm molecular ion [M+H]+ at m/z 383.14623 (Δ <2 ppm) .

  • Tandem MS/MS: Fragmentation patterns dominated by neutral losses of NO₂ (46 Da) and piperazine cleavage.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Expected signals include:

    • Aromatic protons (δ 7.2–8.5 ppm).

    • Piperazine CH₂ groups (δ 2.5–3.5 ppm).

    • Methyl group (δ 2.1–2.3 ppm).

  • ¹³C NMR: Nitro-substituted carbons (δ 140–150 ppm).

Future Research Directions

  • Synthesis Optimization: Develop scalable routes with >70% yield.

  • In Vitro Screening: Prioritize dopamine/5-HT receptor binding, antimicrobial, and cytotoxicity assays.

  • ADMET Profiling: Evaluate pharmacokinetics and metabolite identification.

  • Formulation Studies: Explore nanocrystal or liposomal delivery systems to enhance solubility.

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